Methyl 6-ethoxy-4-methylnicotinate
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Overview
Description
Methyl 6-ethoxy-4-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by its molecular structure, which includes a pyridine ring substituted with ethoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethoxy-4-methylnicotinate typically involves the esterification of 6-ethoxy-4-methylnicotinic acid with methanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to reflux, and the ester is formed after sufficient reaction time .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethoxy-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl 6-ethoxy-4-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-4-methylnicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For instance, it may influence the release of prostaglandins, which play a role in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used for its vasodilatory effects.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl group instead of a methyl group.
Methyl 6-methylnicotinate: Another derivative of nicotinic acid with a methyl group at the 6-position.
Uniqueness
Methyl 6-ethoxy-4-methylnicotinate is unique due to the presence of both ethoxy and methyl groups on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 6-ethoxy-4-methylnicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology, pharmacology, and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from nicotinic acid, characterized by the presence of an ethoxy group at the 6-position and a methyl group at the 4-position on the pyridine ring. This unique structure contributes to its biological activity and interaction with various biological targets.
Biological Activities
1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microbes.
2. Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate the release of prostaglandins and other inflammatory mediators, thereby reducing inflammation in biological systems.
3. Enzyme Modulation:
As a derivative of nicotinic acid, this compound may influence metabolic pathways involving nicotinamide coenzymes (NAD and NADP), which are crucial for energy metabolism and redox reactions. This modulation can impact various enzymes involved in metabolic processes.
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. It is hypothesized to influence enzyme activity related to inflammation and metabolism, potentially leading to therapeutic effects in conditions characterized by dysregulated inflammation or metabolic dysfunctions.
Case Studies
Several studies have been conducted to explore the biological effects of this compound:
- Antimicrobial Study: A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections.
- Anti-inflammatory Research: Another investigation focused on the anti-inflammatory properties of the compound using an animal model of acute inflammation. The results showed a marked decrease in edema and inflammatory markers following treatment with this compound, suggesting its utility in managing inflammatory diseases.
Data Table: Summary of Biological Activities
Biological Activity | Observations | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus and E. coli | |
Anti-inflammatory | Reduced edema in animal models | |
Enzyme modulation | Influences NAD/NADP-related pathways |
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 6-ethoxy-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-9-5-7(2)8(6-11-9)10(12)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
SLSFLZRSKKHVJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C)C(=O)OC |
Origin of Product |
United States |
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